Metolachlor deschloro

Description

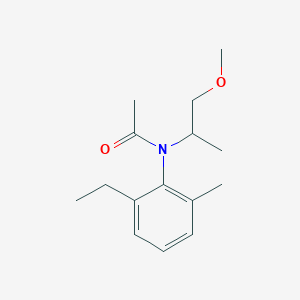

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKRTUHCOLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017794 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126605-22-9 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research Methodologies and Future Directions

In Silico Tools for Transformation Product Prediction and Prioritization

In silico (computer-based) tools are essential for predicting the formation of transformation products (TPs) from parent compounds like metolachlor (B1676510). uu.nl These computational methods allow researchers to prioritize which TPs, such as Metolachlor deschloro, may form during environmental or water treatment processes and warrant further investigation. uu.nluu.nl The approach combines literature research with predictive tools to create a rational scheme for identifying TPs and assessing their potential hazards. uu.nl By simulating transformation pathways, these tools help in identifying products that might be missed by conventional analytical screening. A key strategy involves using multiple models to cross-validate predictions and identify TPs that are consistently flagged as likely to form. diva-portal.org This prioritization is crucial for focusing analytical and toxicological studies on the most relevant and potentially harmful degradates. diva-portal.org

Chemical Transformation Simulators are specialized in silico tools designed to predict the degradation pathways of organic chemicals. uu.nlepa.gov

Chemical Transformation Simulator (CTS): The U.S. Environmental Protection Agency's (EPA) CTS is a web-based platform that predicts the transformation pathways of organic chemicals in various environmental and biological systems. epa.govepa.gov It integrates reaction pathway simulators with physicochemical property calculators. epa.gov For a compound like this compound, CTS can be used to predict its potential formation from metolachlor under specific conditions, such as microbial degradation or oxidation during water treatment. uu.nlepa.gov The tool uses curated reaction libraries to generate likely transformation products and can also estimate their physicochemical properties, which are crucial for assessing environmental fate. epa.govepa.gov

enviPath: The enviPath system is an open-source database and prediction tool focused on the microbial biotransformation of environmental contaminants. envipath.orgresearchgate.net It contains experimentally observed biotransformation pathways and uses this data to build predictive models. envipath.org Researchers can use enviPath to predict likely biotransformation products of metolachlor, including this compound, and visualize the entire degradation pathway. Studies have found that combining CTS and enviPath provides a robust approach for predicting transformation products that may arise during drinking water treatment processes. uu.nl

Table 1: Overview of Selected In Silico Transformation Prediction Tools

| Tool | Developer/Host | Primary Function | Application for this compound |

| Chemical Transformation Simulator (CTS) | U.S. EPA | Predicts environmental and biological transformation pathways and physicochemical properties. epa.govepa.gov | Predicts the formation of this compound from metolachlor under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation). uu.nluu.nl |

| enviPath | Eawag, University of Freiburg | Predicts microbial biotransformation pathways of organic contaminants. envipath.org | Predicts the likelihood of this compound being formed through microbial activity in soil or water. uu.nlenvipath.org |

Predictive models are used to estimate how a chemical will move and persist in the environment. Understanding the residence times of water and the key processes affecting the parent compound, metolachlor, allows for a degree of predictability of its fate and that of its degradates. usgs.govresearchgate.net Models can simulate processes like adsorption to soil, degradation, and transport through surface or groundwater. mdpi.comresearchgate.net For this compound, these models are critical for estimating its potential to leach into groundwater or be transported to surface water bodies, based on its predicted physicochemical properties. The persistence and mobility of degradates are key factors in determining their potential environmental impact. usgs.gov

Integrated Environmental Monitoring and Assessment Frameworks

To comprehensively evaluate the risks posed by pesticide transformation products, integrated frameworks that combine chemical analysis with ecotoxicological assessment are necessary. scispace.comnormandata.eu Such frameworks move beyond simply measuring the concentration of a chemical to assessing its actual biological effect on the ecosystem. normandata.eu For this compound, this would involve monitoring its presence in water and soil samples alongside bioassays to determine its toxicity to aquatic organisms like algae, daphnids, or fish. scispace.comnormandata.eu This holistic approach helps to establish cause-and-effect relationships and provides a more reliable basis for risk assessment and management, especially since transformation products can sometimes be more toxic than the parent compound. nih.govnih.gov

Development of Predictive Models for this compound Fate and Transport

Significant research has focused on developing and calibrating models to simulate the fate and transport of metolachlor and its major metabolites. nih.govuu.nl Models like the Root Zone Water Quality Model (RZWQM) have been used to simulate the physical, chemical, and biological processes affecting metolachlor in the unsaturated soil zone. nih.govresearchgate.net These simulations show that while the parent compound may degrade rapidly, its transformation products can be transported deeper into the soil profile and potentially reach groundwater. nih.gov

More recently, integrated modeling frameworks have been developed to assess the impact of factors like climate change on the environmental fate of S-metolachlor and its transformation products. uu.nluu.nl For instance, the Zin-AgriTra model has been used to simulate how different climate scenarios (e.g., very wet or high-temperature conditions) could alter the degradation and mobility of metolachlor and its degradates, affecting their concentrations in soil and rivers. uu.nluu.nl Applying these advanced models specifically to this compound would allow for more accurate predictions of its environmental concentrations under various agricultural and climatic conditions, thereby improving exposure assessments.

Table 2: Examples of Fate and Transport Models

| Model | Type | Key Processes Simulated | Relevance to this compound |

| Root Zone Water Quality Model (RZWQM) | Field-scale, process-based | Water flow, nutrient and pesticide fate in the unsaturated zone. nih.govresearchgate.net | Simulating leaching potential and persistence in the soil root zone. nih.gov |

| Soil and Water Assessment Tool (SWAT) | Watershed-scale | Hydrology, pesticide transport in dissolved and particulate phases. researchgate.net | Predicting concentrations and loads in rivers and larger water bodies. |

| Zin-AgriTra | Catchment-scale | Agrochemical reactive transport, impact of climate scenarios. uu.nluu.nl | Assessing how future climate conditions might affect its formation, transport, and fate. uu.nluu.nl |

Future Research Directions in Understanding this compound Environmental Behavior

While significant progress has been made in modeling the parent compound, future research must focus more specifically on its transformation products, including this compound. Key research gaps and future directions include:

Improved Analytical Standards and Monitoring: There is a need for the development of certified analytical standards for this compound to enable more widespread and accurate monitoring in environmental samples, which is crucial for model validation.

Parameterization of Fate Models: Laboratory and field studies are required to determine the specific degradation rates, soil-water partitioning coefficients (Kd), and organic carbon-water (B12546825) partitioning coefficients (Koc) for this compound. nih.gov This data is essential for accurately parameterizing fate and transport models. nih.gov

Understanding Transformation Pathways: Further investigation is needed to clarify the specific environmental conditions (e.g., soil moisture, temperature, microbial activity) that favor the formation of this compound over other transformation products like metolachlor ESA and OA. mdpi.comresearchgate.net

Integrated Risk Assessment: Future frameworks should explicitly incorporate less-studied transformation products like this compound into integrated assessments that combine predictive modeling, environmental monitoring, and ecotoxicological testing to provide a complete picture of the potential risk. nih.gov

Addressing these research areas will enhance the ability to predict, monitor, and manage the environmental presence of this compound, ensuring a more comprehensive understanding of the full environmental impact of metolachlor use. researchgate.net

Q & A

Q. What analytical methods are validated for detecting Metolachlor deschloro in environmental samples?

this compound can be quantified using high-performance liquid chromatography (HPLC) paired with liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity and specificity. For groundwater analysis, methods like EPA EMON-SM-05-019 and EMON-SM-05-034 are recommended, which include protocols for sample preparation, extraction, and detection limits (e.g., reporting limits of 0.4–8.6 μg/kg in soil and 30.7–870.1 μg/kg in biological matrices) . These methods are validated for matrices such as soil, water, and biological samples, with recoveries exceeding 90% in controlled studies .

Q. How prevalent is this compound in surface and groundwater systems?

EPA analyses of NAWQA data (1991–2001) indicate detection frequencies of 53.0% in surface water samples and 25.4% in groundwater, with maximum concentrations reaching 77.6 µg/L in surface water . Spatial variability is significant; for example, California reported higher metolachlor contamination due to agricultural runoff, while Midwestern states showed seasonal peaks correlated with herbicide application timing .

Q. What are the primary degradation pathways for this compound in soil?

Microbial degradation dominates, with Candida xestobii and Bacillus simplex identified as key organisms capable of mineralizing 25–60% of this compound within 4–10 days under aerobic conditions. Degradation pathways involve dechlorination and hydroxylation, confirmed via LC-MS metabolite profiling (e.g., MET-D, MET-2H) . Soil adsorption parameters, such as Freundlich coefficients (Kf = 2.1–5.3), influence bioavailability and degradation rates .

Advanced Research Questions

Q. How can experimental designs address stereoisomeric interconversion during this compound analysis?

this compound’s stereoisomers (e.g., aSS, aRS, aSR, aRR) undergo thermal equilibration during gas chromatography (GC), leading to inaccurate quantification. To mitigate this:

- Use chiral HPLC for initial isomer separation (enantiomeric excess >98%) .

- Avoid split/splitless GC injection, which induces isomerization; opt for on-column techniques .

- Validate methods with isotopically labeled internal standards to correct for interconversion artifacts.

Q. What methodologies resolve contradictions in reported environmental half-lives of this compound?

Half-lives range from 11 to 440 days due to variability in soil type, microbial activity, and experimental conditions (lab vs. field). To standardize studies:

- Apply the multireaction model (MRM) to separate adsorption-desorption kinetics (e.g., k₁ = 0.021 hr⁻¹, k₂ = 0.003 hr⁻¹ for Sharkey soil) .

- Conduct parallel lab/field trials with controlled variables (e.g., soil organic carbon, temperature) .

- Use time-dependent isotherms to account for non-equilibrium conditions in field samples .

Q. How do regulatory frameworks influence the design of ecotoxicological studies on this compound?

EPA’s registration review mandates chronic toxicity testing (e.g., NOAEL/LOAEL determination for terrestrial invertebrates) using standardized protocols like OECD 227. Key considerations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.